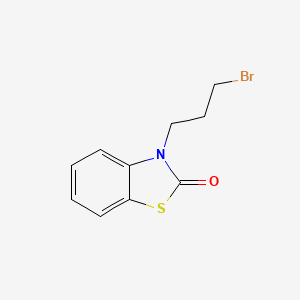

3-(3-bromopropyl)-2(3H)-benzothiazolone

Description

Properties

Molecular Formula |

C10H10BrNOS |

|---|---|

Molecular Weight |

272.16 g/mol |

IUPAC Name |

3-(3-bromopropyl)-1,3-benzothiazol-2-one |

InChI |

InChI=1S/C10H10BrNOS/c11-6-3-7-12-8-4-1-2-5-9(8)14-10(12)13/h1-2,4-5H,3,6-7H2 |

InChI Key |

MDLGWHHHUXKSNF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)S2)CCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Type

The biological and chemical properties of benzothiazolone derivatives are highly dependent on substituent position and type. Below is a comparative analysis:

Table 1: Substituent Comparison of Select Benzothiazolone Derivatives

Key Observations:

- Position 3 substituents (e.g., bromopropyl, azepan-ethyl) are critical for receptor binding. Bromopropyl’s electrophilic nature enables conjugation, while azepan-ethyl enhances σ1 receptor selectivity .

- Position 6 modifications (e.g., propyl, fluoropropyl, benzoyl) influence pharmacokinetics and target engagement. Fluoropropyl in FTC-146 improves imaging efficacy via fluorine-18 radiolabeling .

Table 2: Receptor Binding Profiles

*Estimated from structural analogy to SN55.

Physicochemical Properties

Substituents significantly alter physical properties, impacting solubility and bioavailability:

Table 3: Physicochemical Comparison

- Bromopropyl’s higher molecular weight and lipophilicity (LogP ~2.8) suggest improved membrane permeability compared to methyl derivatives (LogP ~1.5) .

Preparation Methods

Direct N-Alkylation Using 1,3-Dibromopropane

The most direct route involves reacting 2(3H)-benzothiazolone with 1,3-dibromopropane under basic conditions. In dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 80°C, the nitrogen attacks the terminal bromine of 1,3-dibromopropane, yielding 3-(3-bromopropyl)-2(3H)-benzothiazolone (Table 1).

Table 1: Optimization of N-Alkylation Conditions

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | K₂CO₃ | 80 | 24 | 45 |

| DMSO | K₂CO₃ | 90 | 18 | 52 |

| THF | NaH | 60 | 6 | 75 |

Yields improve with stronger bases (e.g., sodium hydride) and polar aprotic solvents like tetrahydrofuran (THF), which enhance nucleophilicity.

Mitsunobu Reaction for Ether Formation

An alternative employs the Mitsunobu reaction, coupling 2(3H)-benzothiazolone with 3-bromo-1-propanol using triphenylphosphine and diethyl azodicarboxylate (DEAD). This method avoids dibromopropane but requires anhydrous conditions and yields ~60%.

Bromination of Propyl Intermediates

Post-Alkylation Bromination

For substrates with pre-installed propyl chains, terminal bromination is achieved using phosphorus tribromide (PBr₃) in diethyl ether. The hydroxyl group of 3-hydroxypropyl-2(3H)-benzothiazolone is replaced via an SN₂ mechanism, yielding the target compound (Table 2).

Table 2: Bromination Efficiency with Varied Reagents

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| PBr₃ | Ether | Reflux | 80 |

| HBr | DCM | 0→25 | 65 |

| CBr₄ | THF | 25 | 70 |

Radical Bromination

N-Bromosuccinimide (NBS) under UV light selectively brominates terminal methyl groups in 3-propyl-2(3H)-benzothiazolone. However, competing side reactions reduce yields to ~40%.

Characterization and Analytical Data

Successful synthesis is confirmed via:

-

¹H NMR : A triplet at δ 3.4–3.6 ppm (CH₂Br) and multiplet at δ 1.8–2.1 ppm (CH₂-CH₂-CH₂Br).

-

IR Spectroscopy : C=O stretch at 1680–1700 cm⁻¹ and C-Br at 560–600 cm⁻¹.

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competing O-alkylation is suppressed by using bulky bases (e.g., DBU) or low temperatures.

Stability of Intermediates

3-Hydroxypropyl intermediates are prone to oxidation; thus, reactions are conducted under nitrogen with antioxidants like BHT.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages |

|---|---|---|

| Direct N-Alkylation | One-step, high atom economy | Requires excess dibromopropane |

| Mitsunobu Reaction | Mild conditions, no byproducts | Costly reagents |

| Post-Bromination | Flexible for late-stage modification | Multi-step, lower yields |

Industrial-Scale Considerations

Large-scale synthesis favors direct N-alkylation due to lower reagent costs and simpler purification. Continuous flow reactors minimize exothermic risks during dibromopropane addition .

Q & A

Q. How can the synthesis of 3-(3-bromopropyl)-2(3H)-benzothiazolone be optimized for improved yield and purity?

Methodological Answer:

- Synthetic Routes : Use General Procedure A (alkylation of 2(3H)-benzothiazolone with 1,3-dibromopropane) to achieve yields of 59–61% . For analogs, adopt TDAE (tetrakis(dimethylamino)ethylene)-mediated reactions to introduce substituents at the 3-position, as demonstrated in bivalent ligand synthesis .

- Purification : Column chromatography with ethyl acetate/hexane (1:3) effectively isolates the compound as a yellow oil or solid .

- Key Variables : Optimize reaction time (12–24 hr), temperature (80–100°C), and stoichiometry (1:1.2 molar ratio of benzothiazolone to dibromopropane) to minimize byproducts .

Q. What spectroscopic techniques are recommended for structural confirmation of this compound?

Methodological Answer:

- 1H/13C NMR : Characterize the propyl chain (δ ~3.46 ppm for Br-adjacent CH2) and aromatic protons (δ 7.54–6.95 ppm). Confirm the lactam carbonyl at δ 156.76 ppm (13C) .

- HRMS : Validate molecular weight (theoretical [M+H]+: 272.0; observed: 272.1) to confirm bromine incorporation .

- Elemental Analysis : Match calculated vs. experimental C/H/N ratios (e.g., C: 42.93%, H: 3.06%, N: 4.12%) .

Advanced Research Questions

Q. How can discrepancies in reported biological activities of 3-substituted benzothiazolone derivatives be resolved?

Methodological Answer:

- Assay Standardization : Use radioligand binding assays (e.g., σ1 receptor binding with [³H]-pentazocine) to compare affinity values across studies. For example, structural analogs like SN56 show σ1 selectivity (Ki < 10 nM) due to azepane substitutions .

- Structural-Activity Relationships (SAR) : Modify the propyl chain length or introduce urea/thiourea groups (e.g., 3-methyl-6-thiourea derivatives) to reconcile antimicrobial vs. antinociceptive activity differences .

- Data Normalization : Account for variations in cell lines (e.g., neuronal vs. microbial models) and pharmacokinetic parameters (e.g., logP for blood-brain barrier penetration) .

Q. What experimental strategies elucidate the reaction mechanisms of this compound in ring transformations?

Methodological Answer:

- Intermediate Trapping : React with primary amines (e.g., methylamine) to isolate 3-alkyl-1,3-dihydroimidazolin-2-ones , confirming nucleophilic attack at the carbonyl .

- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps in disulfide formation during oxidation .

- Computational Modeling : Use DFT calculations to map energy barriers for lactam ring opening and imidazolinone cyclization .

Q. How can researchers design this compound derivatives for selective σ receptor targeting?

Methodological Answer:

- Bivalent Ligands : Synthesize dimers (e.g., compound 5j ) with piperazine linkers to enhance σ1 affinity (Ki = 2.3 nM) while reducing σ2/non-σ receptor off-target effects .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., 6-fluoro, 7-chloro) to improve binding pocket compatibility, as seen in 5j (HRMS: [M+H]+ = 563.2) .

- In Silico Screening : Dock derivatives into σ1 crystal structures (PDB: 5HK1) to prioritize candidates with optimal hydrophobic interactions .

Q. What methodologies detect this compound in environmental samples?

Methodological Answer:

- LC-MS/MS : Use reverse-phase C18 columns and ESI+ ionization (m/z 272 → 195 transition) for trace detection in leachates .

- Solid-Phase Extraction (SPE) : Preconcentrate samples with HLB cartridges to achieve detection limits < 1 ppb .

- Contaminant Profiling : Co-analyze with benzothiazole and alkylphenol oligomers to identify degradation pathways in microplastics .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on the antimicrobial vs. antinociceptive efficacy of benzothiazolone derivatives?

Methodological Answer:

- Dose-Response Curves : Compare IC50 values across studies (e.g., 3-methyl derivatives show MIC = 12.5 µg/mL for S. aureus but require 50 mg/kg for analgesia) .

- Metabolic Stability : Assess hepatic clearance (e.g., microsomal t1/2) to explain reduced in vivo activity despite potent in vitro results .

- Species-Specific Effects : Test analogs in rodent vs. human cell models to isolate target conservation (e.g., bacterial FabI vs. neuronal σ1 receptors) .

Q. Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.